1-(1-(3-Bromophenyl)cyclopropyl)-4-methylpiperazine
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Overview
Description
1-(1-(3-Bromophenyl)cyclopropyl)-4-methylpiperazine is an organic compound that features a cyclopropyl group attached to a bromophenyl ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Bromophenyl)cyclopropyl)-4-methylpiperazine typically involves the reaction of 3-bromophenylcyclopropane with 4-methylpiperazine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3-Bromophenyl)cyclopropyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed under appropriate conditions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Hydrogen-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(3-Bromophenyl)cyclopropyl)-4-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(3-Bromophenyl)cyclopropyl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride
- 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
Uniqueness: 1-(1-(3-Bromophenyl)cyclopropyl)-4-methylpiperazine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and binding affinity to biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H19BrN2 |
---|---|
Molecular Weight |
295.22 g/mol |
IUPAC Name |
1-[1-(3-bromophenyl)cyclopropyl]-4-methylpiperazine |
InChI |
InChI=1S/C14H19BrN2/c1-16-7-9-17(10-8-16)14(5-6-14)12-3-2-4-13(15)11-12/h2-4,11H,5-10H2,1H3 |
InChI Key |
HMVQUDXMLCOVEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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